Ether Oxygen vs. Direct C–C Linkage: PSA and H-Bonding
The target compound (CAS 82873-00-5) incorporates an ether oxygen linking the benzodioxole ring to the propanoate chain, yielding a calculated polar surface area (PSA) of 53.99 Ų and five hydrogen-bond acceptors . In contrast, the closest non-ether analog, methyl 3-(1,3-benzodioxol-5-yl)propanoate (CAS 57906-98-6), lacks this oxygen and consequently exhibits a PSA of only 44.76 Ų and four hydrogen-bond acceptors . This 9.23 Ų increase in PSA (≈21% relative increase) and the additional hydrogen-bond acceptor site can materially affect passive membrane permeability, aqueous solubility, and P-glycoprotein recognition in biological assay settings.
| Evidence Dimension | Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | PSA = 53.99 Ų; H-bond acceptors = 5 (O atoms in ether, ester, benzodioxole) |
| Comparator Or Baseline | Methyl 3-(1,3-benzodioxol-5-yl)propanoate (CAS 57906-98-6): PSA = 44.76 Ų; H-bond acceptors = 4 |
| Quantified Difference | ΔPSA = +9.23 Ų (+20.6%); ΔH-bond acceptors = +1 |
| Conditions | Calculated values; source ChemSrc database (2024) |
Why This Matters
This difference directly impacts formulation development: compounds with PSA < 60 Ų but > 50 Ų occupy a narrow window balancing oral absorption and target engagement, making the target compound a more tuned lead-like scaffold than the non-ether comparator.
